molecular formula C20H22FN3O2S2 B2383492 N-(3-fluoro-4-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252840-77-9

N-(3-fluoro-4-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2383492
CAS No.: 1252840-77-9
M. Wt: 419.53
InChI Key: CSGNOJNLKDMJEU-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidinone derivative featuring a 3-(3-methylbutyl) substituent on the pyrimidinone ring and an N-(3-fluoro-4-methylphenyl)acetamide group linked via a sulfanyl bridge. Its core structure combines a dihydrothienopyrimidinone scaffold with a branched alkyl chain (3-methylbutyl), which enhances lipophilicity and may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2S2/c1-12(2)6-8-24-19(26)18-16(7-9-27-18)23-20(24)28-11-17(25)22-14-5-4-13(3)15(21)10-14/h4-5,7,9-10,12H,6,8,11H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGNOJNLKDMJEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)SC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological activity. Its structure includes a fluoro-substituted aromatic ring and a thieno-pyrimidine moiety, which may contribute to its pharmacological properties.

  • Molecular Formula : C20H22FN3O3S2
  • Molecular Weight : 435.53 g/mol
  • Purity : Typically around 95% .

Biological Activity

The biological activity of this compound has been explored in various studies, primarily focusing on its potential as an insecticide and its effects on specific biological targets.

Insecticidal Activity

Research indicates that compounds similar to this compound exhibit significant insecticidal properties. The presence of the thieno-pyrimidine structure is believed to enhance its efficacy against pests .

The proposed mechanism involves the inhibition of specific enzymes or receptors in insects, leading to disruption of their physiological functions. This is similar to other known compounds in its class, which have shown effectiveness against various arthropods .

Case Studies and Research Findings

  • Study on Efficacy Against Common Pests :
    • A study evaluated the effectiveness of this compound against common agricultural pests such as aphids and beetles. Results indicated a notable reduction in pest populations within treated areas compared to controls .
  • Toxicological Assessment :
    • Toxicological studies revealed that while the compound is effective against target pests, it exhibits low toxicity to non-target organisms, suggesting a favorable safety profile for environmental applications .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-(5-fluoro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamideFluorinated aromatic ring and benzofuro-pyrimidine moietyAntimicrobial
5-FluorouracilFluorinated pyrimidineAnticancer
SulfadiazineSulfonamide antibioticAntibacterial

The comparison highlights the unique structural features of this compound that may confer distinct biological activities compared to other compounds .

Comparison with Similar Compounds

Alkyl vs. Aryl Substituents

  • Target Compound : The 3-(3-methylbutyl) group is a branched alkyl chain, contributing to increased hydrophobicity compared to aromatic substituents.
  • Analog 1 () : Features a 4-methylphenyl group at the same position, introducing aromatic π-π interactions but reduced flexibility. This substitution may enhance binding to hydrophobic pockets in enzymes or receptors .
  • Analog 2 (): Contains 3,5,6-trimethyl groups on the thieno[2,3-d]pyrimidinone ring. The additional methyl groups could sterically hinder interactions or improve metabolic stability by blocking oxidation sites .

Ring Saturation

  • Target Compound: The 3,4-dihydrothieno[3,2-d]pyrimidinone system has partial saturation, balancing planarity (for target binding) and conformational flexibility.
  • Analog 3 (): Incorporates a tetrahydrobenzothieno[2,3-d]pyrimidinone scaffold. Full saturation may reduce aromatic stacking interactions but increase solubility due to decreased rigidity .

Acetamide Modifications

  • Target Compound : The 3-fluoro-4-methylphenyl group combines electronegative (F) and hydrophobic (CH₃) effects. Fluorine enhances metabolic stability by resisting cytochrome P450-mediated oxidation .
  • Analog 4 (): Substituted with a 4-(trifluoromethoxy)phenyl group.
  • Analog 5 () : Uses a simple phenyl or 4-substituted phenyl group without halogens, likely resulting in lower bioavailability due to reduced stability and solubility .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Solubility (mg/mL)*
Target Compound ~435.5 3-(3-methylbutyl), 3-fluoro-4-methyl 3.8 0.12
Analog 1 () ~511.4 4-methylphenyl, 4-(trifluoromethoxy) 4.2 0.08
Analog 2 () ~418.4 3,5,6-trimethyl 3.1 0.25
Analog 3 () ~409.5 Tetrahydrobenzothieno, 3-fluoro-4-methyl 2.9 0.30

*LogP and solubility values are estimated using computational tools (e.g., ChemAxon).

Structural Validation and Crystallography

The target compound’s structure would be validated using X-ray crystallography, leveraging programs like SHELXL () for refinement and ORTEP-3 () for visualization. Comparative analysis with analogs relies on accurate stereochemical data, particularly for assessing conformational differences in the dihydro vs. tetrahydro ring systems .

Implications for Drug Design

The 3-methylbutyl substituent in the target compound offers a unique balance of flexibility and hydrophobicity compared to rigid aromatic analogs. Fluorine and methyl groups on the acetamide moiety further optimize target engagement and pharmacokinetics. Future studies should explore bioactivity against kinase targets (e.g., EGFR, VEGFR) given the thienopyrimidinone scaffold’s prevalence in kinase inhibitors .

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